molecular formula C21H26ClN3O2S B2668107 N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride CAS No. 1216844-60-8

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride

Cat. No.: B2668107
CAS No.: 1216844-60-8
M. Wt: 419.97
InChI Key: MATLSHXALILJEH-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the benzo[d]thiazole core with 2-chloro-N,N-dimethylethylamine in the presence of a base such as potassium carbonate.

    Formation of the Phenoxypropanamide Backbone: The phenoxypropanamide moiety is introduced through the reaction of phenoxypropanoic acid with a suitable amine, followed by coupling with the benzo[d]thiazole derivative.

    Hydrochloride Salt Formation: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring or the amide bond, potentially yielding simpler amine or alcohol derivatives.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine or alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies on its efficacy, toxicity, and pharmacokinetics would be essential.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound’s structure suggests it could interact with biological membranes or proteins, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride: Similar structure but with a phenyl group instead of a phenoxy group.

    N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-methoxypropanamide hydrochloride: Similar structure but with a methoxy group instead of a phenoxy group.

Uniqueness

N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride is unique due to the presence of the phenoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenoxypropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-16-8-7-11-18-20(16)22-21(27-18)24(14-13-23(2)3)19(25)12-15-26-17-9-5-4-6-10-17;/h4-11H,12-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MATLSHXALILJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN(C)C)C(=O)CCOC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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